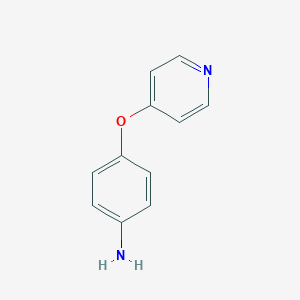

4-(4-Aminophenoxy)pyridine

Übersicht

Beschreibung

“4-(4-Aminophenoxy)pyridine” is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “4-(4-Aminophenoxy)pyridine” and its derivatives has been reported in several studies . For instance, one study designed and synthesized 36 derivatives of 4-(4-aminophenoxy)pyridinamide, based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein . Another study reported the synthesis of a novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), which was then used to prepare a series of polyimides .Physical And Chemical Properties Analysis

“4-(4-Aminophenoxy)pyridine” has a molecular weight of 186.21 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Polyimides

4-(4-Aminophenoxy)pyridine is used in the synthesis of polyimides . Polyimides are a class of macromolecular high-performance polymers possessing imide rings and aromatic groups in the main chains . They have been applied in various fields due to their unique heat resistance, superior chemical stability, and special physical and mechanical properties .

Electronic Devices

Polyimides synthesized from 4-(4-Aminophenoxy)pyridine are used in electronic devices . Their excellent overall properties, such as high thermal stability, excellent mechanical properties, good dimensional stability, and remarkable insulation performance, make them suitable for use in microelectronics .

Microelectronic Packaging

The thermal stability and excellent mechanical properties of polyimides make them ideal for use in microelectronic packaging .

Gas Separation

Polyimides are used in gas separation processes . The unique properties of polyimides, such as their high thermal stability and excellent mechanical properties, make them suitable for this application .

Optoelectronics

Polyimides synthesized from 4-(4-Aminophenoxy)pyridine are used in optoelectronics . Their excellent overall properties, including high thermal stability and remarkable insulation performance, make them suitable for this field .

Automotive Industry

Polyimides are used in the automotive industry . Their high thermal stability, excellent mechanical properties, and good dimensional stability make them ideal for various applications in this industry .

Safety and Hazards

“4-(4-Aminophenoxy)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

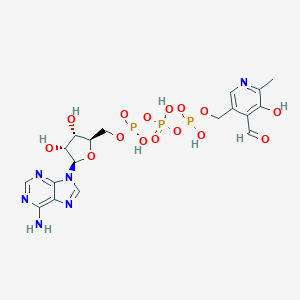

Target of Action

The primary target of 4-(4-Aminophenoxy)pyridine is the MET protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it an attractive target for cancer therapy .

Mode of Action

4-(4-Aminophenoxy)pyridine interacts with its target, the MET protein, by forming key hydrogen bonds . This interaction inhibits the kinase activity of the MET protein, thereby disrupting its signaling pathway . As a result, the compound exhibits antiproliferative activity against cancer cells .

Biochemical Pathways

The inhibition of MET protein affects the downstream signaling pathways involved in cell survival and proliferation

Pharmacokinetics

The compound’s solubility and stability are crucial factors that can influence its bioavailability and pharmacokinetics .

Result of Action

The action of 4-(4-Aminophenoxy)pyridine results in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells . Specifically, it has been observed to induce apoptosis in A549 cells (a lung cancer cell line) and block the cells mainly in the G0/G1 phase .

Eigenschaften

IUPAC Name |

4-pyridin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAFMSZIVGDZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468651 | |

| Record name | 4-(4-Aminophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenoxy)pyridine | |

CAS RN |

102877-78-1 | |

| Record name | 4-(4-Aminophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

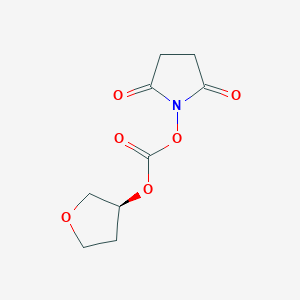

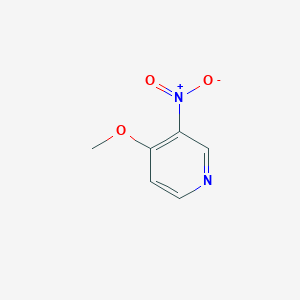

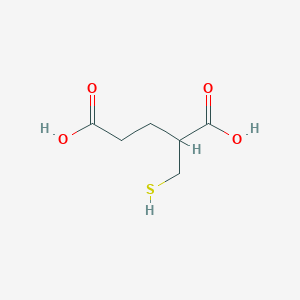

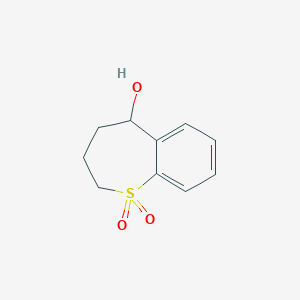

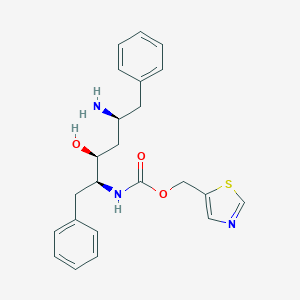

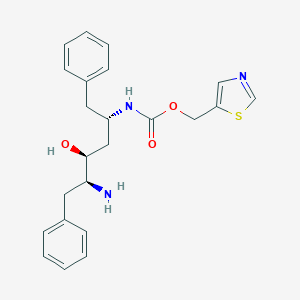

Feasible Synthetic Routes

Q & A

Q1: Why is 4-(4-Aminophenoxy)pyridine considered a valuable target in medicinal chemistry?

A1: 4-(4-Aminophenoxy)pyridine (16) serves as a crucial building block in the multi-step synthesis of Sorafenib. [] Its structure allows for further modifications, leading to the development of Sorafenib derivatives with potentially improved pharmacological properties. [] This makes it a valuable target for medicinal chemists exploring novel cancer therapies.

Q2: What are the most efficient synthetic routes for producing 4-(4-Aminophenoxy)pyridine on a commercial scale?

A2: A review of various synthetic approaches highlighted two routes as most promising for large-scale production:

- Route "2.1": This pathway leads to the formation of 4-(4-Aminophenoxy)pyridine (16). []

- Route "3.1.6": This route results in the synthesis of Sorafenib (1) using 4-(4-Aminophenoxy)pyridine (16) as an intermediate. []

Q3: How does modifying the amide portion of Sorafenib, derived from 4-(4-Aminophenoxy)pyridine, affect its anticancer activity?

A3: Researchers synthesized a series of Sorafenib derivatives (4a-e) by altering the amide moiety originating from 4-(4-Aminophenoxy)pyridine. [] These modifications led to compounds exhibiting potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1-4.3 μmol·L−1. Notably, some derivatives demonstrated even greater potency than Sorafenib itself. [] This highlights the significance of structural modifications in drug design and the potential of 4-(4-Aminophenoxy)pyridine as a starting point for developing improved anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)